molecular formula C13H11Cl2N3O B5279153 1-(3,5-Dichlorophenyl)-3-(pyridin-4-ylmethyl)urea

1-(3,5-Dichlorophenyl)-3-(pyridin-4-ylmethyl)urea

Cat. No.: B5279153
M. Wt: 296.15 g/mol
InChI Key: CIBYXRPYIQBUJD-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-3-(pyridin-4-ylmethyl)urea is an organic compound that features a urea linkage between a dichlorophenyl group and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenyl)-3-(pyridin-4-ylmethyl)urea typically involves the reaction of 3,5-dichloroaniline with pyridine-4-carboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with an isocyanate to form the desired urea compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)-3-(pyridin-4-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-3-(pyridin-4-ylmethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-3-(pyridin-4-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea linkage allows the compound to form hydrogen bonds with active sites, potentially inhibiting enzyme activity or modulating receptor function. The dichlorophenyl and pyridinylmethyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea
  • 1-(3,5-Dichlorophenyl)-3-(pyridin-2-ylmethyl)urea
  • 1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea

Uniqueness

1-(3,5-Dichlorophenyl)-3-(pyridin-4-ylmethyl)urea is unique due to the specific positioning of the dichlorophenyl and pyridinylmethyl groups, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms on the phenyl ring can enhance its electron-withdrawing properties, affecting its interactions with molecular targets.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(pyridin-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O/c14-10-5-11(15)7-12(6-10)18-13(19)17-8-9-1-3-16-4-2-9/h1-7H,8H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBYXRPYIQBUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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